Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate, also known as MCBM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Scientific Research Applications
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has shown potential in various research applications, including its use as a fluorescent probe for imaging studies. It has also been used in the synthesis of novel compounds for drug discovery and development. Additionally, Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has been studied for its potential as an anti-inflammatory and antioxidant agent.
Mechanism Of Action
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is believed to exert its effects through inhibition of the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response. Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate can reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. It has also been shown to have a protective effect on heart tissue in animal models of myocardial infarction.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate in lab experiments is its high solubility in organic solvents, which allows for easy incorporation into experimental protocols. However, Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate's potential toxicity and limited stability in aqueous solutions may limit its use in certain applications.
Future Directions
Future research on Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate could focus on its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Additionally, further studies could explore the mechanism of action of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate and its potential interactions with other compounds. Finally, the development of more stable and less toxic analogs of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate could expand its potential uses in various research applications.
Synthesis Methods
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with methyl 2-aminobenzoate. The final product is obtained through purification and isolation techniques.
properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-16(19)14-5-3-4-6-15(14)18(23(2,20)21)11-12-7-9-13(17)10-8-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSPTAXTDVUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate |
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